

Imidazoline acetate CAS number and molecular formula

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Compound of Interest

Compound Name: *Imidazoline acetate*

Cat. No.: *B077565*

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An In-depth Technical Guide on Imidazoline Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazoline acetate, a salt of the heterocyclic compound 2-imidazoline, belongs to a class of molecules that have garnered significant interest in medicinal chemistry and pharmacology. This technical guide provides a comprehensive overview of **imidazoline acetate**, including its fundamental chemical properties, and delves into the broader context of imidazoline receptor pharmacology, which is central to the biological activity of its derivatives. While specific experimental data for **imidazoline acetate** is limited in publicly accessible literature, this document extrapolates from the extensive research on imidazoline receptor ligands to provide a foundational understanding for researchers. This guide includes a summary of relevant quantitative data, an overview of generalized experimental protocols, and detailed diagrams of key signaling pathways to facilitate further investigation into this compound class.

Chemical and Physical Properties of Imidazoline Acetate

Imidazoline acetate is identified by the Chemical Abstracts Service (CAS) number 12379-40-7.^[1] Its chemical structure consists of a 2-imidazoline cation and an acetate anion. The

fundamental properties are summarized in the table below.

Property	Value	Source
CAS Number	12379-40-7	[1]
Molecular Formula	C ₅ H ₁₀ N ₂ O ₂	[1]
Molecular Weight	130.15 g/mol	[1]
IUPAC Name	acetic acid;4,5-dihydro-1H-imidazole	[1]
Synonyms	1H-Imidazole, dihydro-, monoacetate; Acetic acid, compd. with 2-imidazoline	[1]

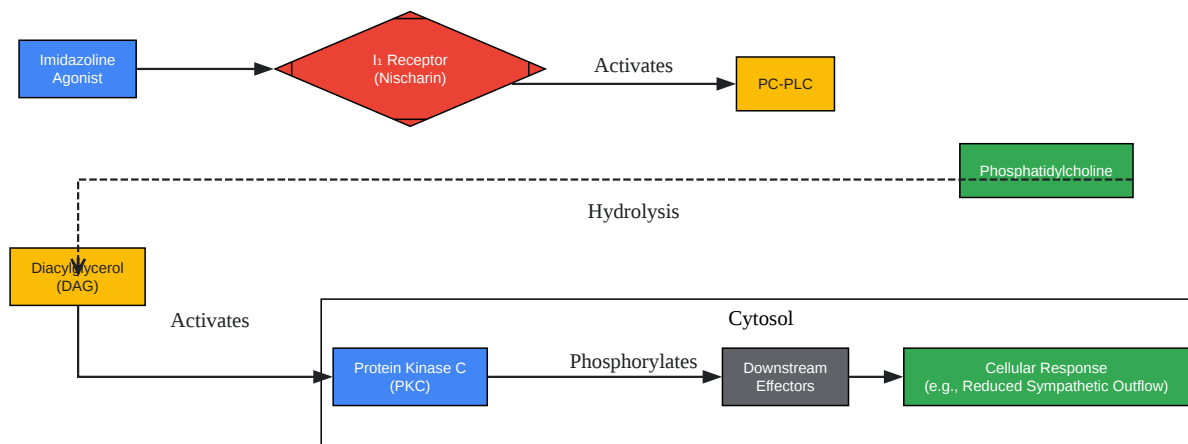
Imidazoline Receptors and Their Signaling Pathways

The physiological effects of many imidazoline derivatives are mediated through their interaction with specific imidazoline receptors, which are distinct from adrenergic receptors. There are three main classes of imidazoline receptors: I₁, I₂, and I₃.

I₁-Imidazoline Receptors

The I₁ receptor is primarily involved in the central regulation of blood pressure. Activation of I₁ receptors in the rostral ventrolateral medulla of the brainstem leads to a reduction in sympathetic outflow, resulting in a hypotensive effect.

The signaling cascade initiated by I₁ receptor activation is not fully elucidated but is known to be distinct from typical G-protein coupled receptor pathways that involve adenylyl cyclase or phospholipase C-β. Evidence suggests a link to the phosphatidylcholine-specific phospholipase C (PC-PLC) pathway, leading to the generation of diacylglycerol (DAG) from phosphatidylcholine. This pathway can subsequently activate protein kinase C (PKC) isoforms and influence downstream cellular responses.



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Caption: I₁-Imidazoline Receptor Signaling Pathway.

I₂-Imidazoline Receptors

I₂ receptors are located on the outer mitochondrial membrane and are allosterically linked to monoamine oxidase (MAO). Their function is less clear than that of I₁ receptors, but they are implicated in the regulation of monoamine levels, neuroprotection, and psychiatric disorders.

I₃-Imidazoline Receptors

I₃ receptors are found in pancreatic β -cells and are involved in the regulation of insulin secretion.

Quantitative Data for Imidazoline Receptor Ligands

While specific quantitative pharmacological data for **imidazoline acetate** is not readily available, the following table summarizes the binding affinities of well-characterized imidazoline

ligands for I_1 and α_2 receptors to provide a comparative context for researchers. The selectivity ratio indicates the preference for I_1 over α_2 receptors.

Compound	I_1 Receptor K_i (nM)	α_2 -Adrenoceptor K_i (nM)	Selectivity Ratio (α_2/I_1)
Clonidine	4.7	1.5	0.3
Moxonidine	5.4	33	6.1
Rilmenidine	2.5	6.5	2.6
Idazoxan	2.2	12	5.5

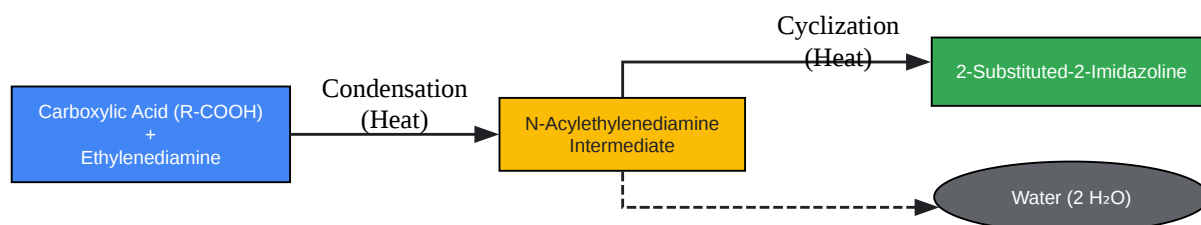
Note: K_i values are compiled from various sources and may differ depending on the experimental conditions.

Experimental Protocols

Detailed experimental protocols for **imidazoline acetate** are not widely published. However, the following sections outline generalized methodologies commonly employed in the study of imidazoline receptor ligands. These can serve as a starting point for designing experiments with **imidazoline acetate**.

General Synthesis of 2-Imidazolines

A common method for the synthesis of 2-imidazolines involves the condensation reaction between a nitrile and a diamine, often catalyzed by an acid. For N-substituted imidazolines, the reaction of a carboxylic acid or its derivative with a diamine is frequently used. For instance, the synthesis of imidazoline surfactants often involves the reaction of a fatty acid with a polyamine like diethylenetriamine, followed by cyclization at elevated temperatures.^[1]



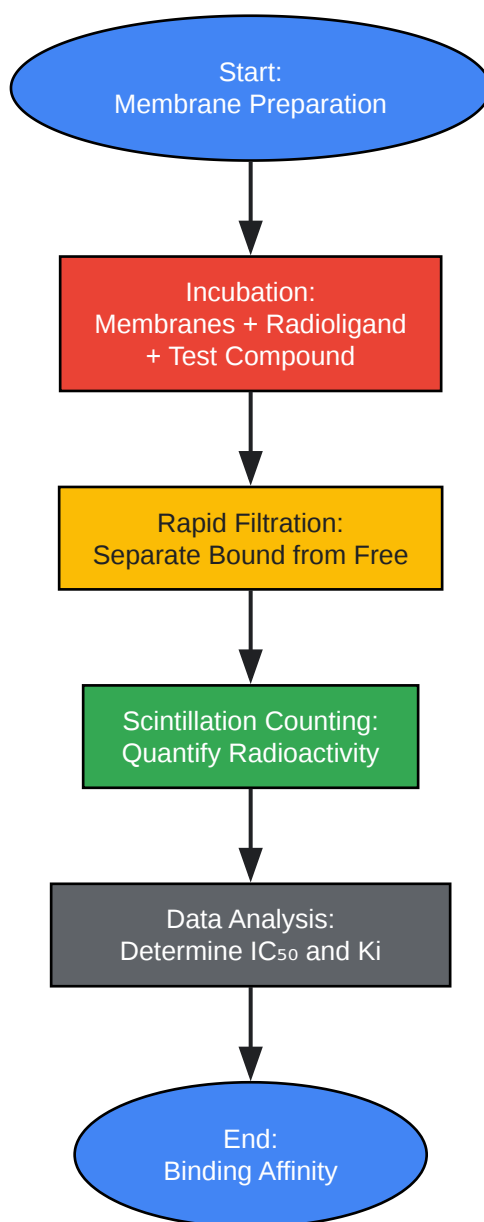
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Caption: Generalized Workflow for 2-Imidazoline Synthesis.

Radioligand Binding Assay for Imidazoline Receptors

Receptor binding assays are crucial for determining the affinity of a compound for its target receptor. A typical protocol for assessing the binding of a test compound to imidazoline receptors is as follows:

- **Tissue/Cell Preparation:** Homogenize tissues known to express imidazoline receptors (e.g., brainstem, kidney) or use cell lines engineered to express the receptor of interest. Prepare membrane fractions by centrifugation.
- **Incubation:** Incubate the membrane preparation with a specific radioligand for the target receptor (e.g., [³H]clonidine for I₁ receptors) and varying concentrations of the unlabeled test compound (e.g., **imidazoline acetate**).
- **Separation:** Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
- **Quantification:** Measure the radioactivity retained on the filters using liquid scintillation counting.
- **Data Analysis:** Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (K_i) using the Cheng-Prusoff equation.



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Caption: Workflow for a Radioligand Binding Assay.

Conclusion

Imidazoline acetate represents a simple salt of the 2-imidazoline core structure, a scaffold of significant interest in drug development due to the diverse physiological roles of imidazoline receptors. While specific pharmacological and detailed experimental data for **imidazoline acetate** itself are sparse in the current scientific literature, this guide provides a robust foundation by summarizing the known properties of the compound and contextualizing it within

the broader, well-researched field of imidazoline receptor pharmacology. The provided tables, protocols, and signaling pathway diagrams are intended to serve as a valuable resource for researchers and scientists, enabling them to design and execute further studies to elucidate the specific biological activities and therapeutic potential of **imidazoline acetate** and its derivatives. Future research should focus on generating specific binding affinity data for **imidazoline acetate** at the various imidazoline receptor subtypes and exploring its functional effects in relevant in vitro and in vivo models.

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References

- 1. nbinnno.com [nbinnno.com]
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